molecular formula C11H16N6O B11740638 3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11740638
M. Wt: 248.28 g/mol
InChI Key: KSKYFQJOMFFIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This specific compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylamino group. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole structure . Another method involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form tetrahydropyrazolopyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions. The use of metal- and solvent-free conditions can simplify the process and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole rings.

    Substitution: Substitution reactions can introduce new functional groups into the pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the pyrazole rings .

Scientific Research Applications

3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-1H-pyrazole-5-carboxamide
  • 1-methyl-1H-pyrazole-5-carboxamide
  • 1,4-dimethyl-1H-pyrazole-5-carboxamide

Uniqueness

3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is unique due to its dual pyrazole ring structure connected by a methylamino group. This structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C11H16N6O

Molecular Weight

248.28 g/mol

IUPAC Name

5-[(2,4-dimethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H16N6O/c1-7-5-14-16(2)9(7)6-13-10-4-8(11(12)18)17(3)15-10/h4-5H,6H2,1-3H3,(H2,12,18)(H,13,15)

InChI Key

KSKYFQJOMFFIBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=NN(C(=C2)C(=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.